Product packaging for Dimethyl methoxymethylenemalonate(Cat. No.:CAS No. 22398-14-7)

Dimethyl methoxymethylenemalonate

Cat. No.: B147105
CAS No.: 22398-14-7
M. Wt: 174.15 g/mol
InChI Key: RHFZTBSULNJWEI-UHFFFAOYSA-N
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Description

Contextualization within Modern Synthetic Chemistry

In modern synthetic chemistry, the demand for efficient and selective methods for constructing carbon-carbon and carbon-heteroatom bonds is paramount. Dimethyl methoxymethylenemalonate serves as a powerful tool in this context, acting as a three-carbon electrophilic building block. researchgate.net It belongs to a reactive class of enol ethers that are widely utilized in the synthesis of both carbocyclic and heterocyclic compounds. researchgate.net Its reactivity stems from the polarized nature of the double bond, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for its participation in various chemical transformations, leading to the formation of complex molecules. guidechem.com

The compound is recognized as a key intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and other fine chemicals. guidechem.commyuchem.com Its ability to introduce a malonate functionality, which can be further manipulated, makes it a valuable precursor in multi-step synthetic sequences. The presence of the methoxy (B1213986) group as a leaving group facilitates addition-elimination reactions, a common strategy for forming new bonds at the α-position of the malonate. researchgate.net

Historical Development of its Synthetic Utility

The synthetic utility of alkoxymethylenemalonates, the class of compounds to which this compound belongs, has been recognized for over a century. The foundational method for their preparation is the Claisen condensation, first reported by L. Claisen in 1893, which involves the reaction of malonic esters with orthoformic acid esters in acetic anhydride (B1165640), often using a catalyst like zinc chloride. researchgate.netgoogle.com

Over the years, significant efforts have been made to improve the synthesis of these reagents. Early methods for producing this compound sometimes resulted in unsatisfactory yields and purity. google.com Research focused on optimizing reaction conditions and exploring different catalysts to enhance the efficiency of the condensation between dimethyl malonate and trimethyl orthoformate. chemicalbook.comgoogle.com For instance, U.S. patents describe processes using Lewis acids like zinc, aluminum, or iron salts to improve yields. google.com Further refinements have led to the development of processes that can achieve yields exceeding 90%, utilizing catalysts that are easily separable and reduce waste, thus making the synthesis more practical for industrial applications. google.com An early procedure for a related compound, diethyl methylenemalonate, involved the reaction of methyl chloromethyl ether with sodiomalonic ester. orgsyn.org

Scope and Significance in Academic and Industrial Research

The significance of this compound is underscored by its widespread application in academic and industrial research, particularly in medicinal chemistry and total synthesis. orgsyn.orgwhiterose.ac.ukresearchgate.net It is a crucial intermediate for synthesizing substituted quinolines, which are important scaffolds for drugs targeting malaria and bacterial infections. google.combeilstein-journals.org

Detailed research findings highlight its role as a key reactant in the synthesis of various biologically active molecules:

Antimalarial Agents : It is used in the preparation of (phenoxyethoxy)quinolones, which have demonstrated antimalarial properties. myuchem.comchemicalbook.com

CB2 Agonists : The compound serves as a reagent in the synthesis of bicyclic pyridones, which have been investigated as selective CB2 agonists with potential therapeutic use for their anti-pruritic activity. chemicalbook.com

Heterocyclic Synthesis : Its reaction with nucleophiles is a cornerstone for building a diverse array of heterocyclic systems. For example, it reacts with amidines to form pyrimidines and with amino-pyridines to generate pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.netnih.gov

Total Synthesis : this compound has been employed in the total synthesis of complex natural products, including sendaverine, juncusol, imeluteine, and rufescine, showcasing its utility in constructing intricate molecular frameworks. orgsyn.org

The compound's versatility is further demonstrated by its use in Diels-Alder reactions and successive addition-elimination sequences to create substituted α-pyrones, which are themselves valuable synthetic intermediates. orgsyn.orgresearchgate.net This broad reactivity profile solidifies the position of this compound as an indispensable tool for synthetic chemists.

Table 2: Selected Applications of this compound in Synthesis

Target Compound Class Synthetic Application Reference(s)
Quinolones Intermediate in the synthesis of quinoline-based antimalarial and antibacterial agents. chemicalbook.comgoogle.com
Bicyclic Pyridones Reagent for preparing selective CB2 agonists. chemicalbook.com
α-Pyrones Used in addition-elimination and condensation reactions to form substituted α-pyrones. orgsyn.orgresearchgate.net
Natural Products Building block in the total synthesis of sendaverine, juncusol, and others. orgsyn.org

| Pyrido[1,2-a]pyrimidines | Reactant in cyclocondensation reactions with 2-aminopyridine. | researchgate.netnih.gov |

Table 3: List of Mentioned Chemical Compounds

Compound Name
Acetic anhydride
Aluminum salts
2-Aminopyridine
Bicyclic pyridones
Diethyl methylenemalonate
Dimethyl malonate
This compound
Imeluteine
Iron salts
Juncusol
Methyl chloromethyl ether
(Phenoxyethoxy)quinolones
Pyrido[1,2-a]pyrimidine
α-Pyrones
Quinolines
Rufescine
Sendaverine
Trimethyl orthoformate
Zinc chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O5 B147105 Dimethyl methoxymethylenemalonate CAS No. 22398-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(methoxymethylidene)propanedioate
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InChI

InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RHFZTBSULNJWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90176925
Record name Dimethyl methoxymethylenemalonate
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Molecular Weight

174.15 g/mol
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CAS No.

22398-14-7
Record name 1,3-Dimethyl 2-(methoxymethylene)propanedioate
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Record name Dimethyl methoxymethylenemalonate
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Synthetic Methodologies for Dimethyl Methoxymethylenemalonate

Established Preparative Routes and Optimization Studies

Traditional methods for synthesizing dimethyl methoxymethylenemalonate have been refined over time to improve yield and efficiency.

A primary and well-established method for synthesizing this compound is the condensation reaction between a trialkyl orthoester, specifically trimethyl orthoformate, and a dialkyl malonate, namely dimethyl malonate. google.comchemicalbook.com This reaction is a cornerstone in the production of this compound.

The general reaction involves heating a mixture of dimethyl malonate and an excess of trimethyl orthoformate. google.comchemicalbook.com Acetic anhydride (B1165640) is often added to the reaction mixture. chemicalbook.com The reaction proceeds through the formation of an intermediate, which then eliminates a molecule of alcohol to yield the final product. google.com The progress of the reaction can be monitored by distilling off the low-boiling components, such as methanol, that are formed during the reaction. chemicalbook.com

One specific example of this process involves reacting 2.0 moles of dimethyl malonate with 6.0 moles of trimethyl orthoformate in the presence of acetic anhydride and a catalyst. chemicalbook.com The mixture is heated to boiling, and additional acetic anhydride is added over several hours. chemicalbook.com The temperature of the reaction mixture typically increases as the reaction progresses. chemicalbook.com After the reaction is complete, the excess trimethyl orthoformate is removed under reduced pressure, and the final product is purified by vacuum distillation, yielding this compound with high purity. chemicalbook.com

Table 1: Reaction Parameters for the Synthesis of this compound

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Other ReagentsTemperature (°C)
Dimethyl MalonateTrimethyl Orthoformate1:3Acetic Anhydride109-133

This table summarizes the key reactants and conditions for the synthesis of this compound via the condensation of dimethyl malonate and trimethyl orthoformate.

Catalysts are crucial in the synthesis of this compound, as they significantly enhance the reaction rate and yield. google.com While the condensation reaction can proceed without a catalyst, the reaction times are considerably longer, and the yields are much lower. google.com

Historically, Lewis acids such as zinc chloride (ZnCl2), as well as aluminum and iron salts, have been employed as catalysts. google.com However, these heavy metal-containing catalysts can lead to unsatisfactory yields and purities, particularly in the reaction of the less reactive trimethyl orthoformate with dimethyl malonate. google.com

To address these limitations, more efficient and environmentally friendly catalysts have been developed. Acid-activated clay minerals, such as bentonites treated with sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), have proven to be highly effective. google.comchemicalbook.com These catalysts exhibit high activity and selectivity, leading to nearly quantitative conversion of the malonic acid esters and yielding this compound in yields exceeding 92%. google.com The amount of catalyst used is typically small, ranging from 0.001 g to 10 g per mole of malonate. google.com

The activity of these clay mineral catalysts can be further enhanced by the addition of acids or acidic salts, such as sodium or potassium hydrogen sulfates or phosphates, either prior to or during the reaction. google.com This activation generally leads to improved conversions. google.com The use of these easily separable aluminum silicates eliminates the need for the previously used heavy metal salts. google.com

Table 2: Comparison of Catalysts in the Synthesis of this compound

Catalyst TypeExample(s)Key Advantages
Lewis AcidsZnCl₂, Aluminum Salts, Iron SaltsHistorically used
Acid-Activated Clay MineralsH₂SO₄-activated bentonite (B74815), H₃PO₄-activated bentoniteHigh activity, high selectivity, high yields, environmentally friendly, easily separable
Supported Ionic LiquidsAnions like trifluoromethanesulfonate, p-toluenesulfonateStable, high reaction yield

This table provides a comparison of different types of catalysts used in the synthesis of this compound.

Scalable Synthesis and Process Development

The industrial-scale production of this compound is critical due to its role as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, including antimalarial agents. google.comchemicalbook.com Methodologies for its synthesis have evolved to optimize yield, purity, and process efficiency, addressing the challenges associated with large-scale manufacturing.

A prevalent method for synthesizing this compound involves the reaction of dimethyl malonate with an orthoformate, typically trimethyl orthoformate, often in the presence of a catalyst and a dehydrating agent like acetic anhydride. google.comchemicalbook.com Initial approaches using this condensation reaction, sometimes catalyzed by Lewis acids such as zinc chloride (ZnCl2), resulted in unsatisfactory yields and purity. For instance, the reaction of dimethyl malonate with an excess of trialkyl orthoformate in the presence of sub-stoichiometric amounts of acetic anhydride and a Lewis acid catalyst yielded this compound at 70% of the theoretical yield, which increased to 86% under a pressure of 3 bar. google.com However, these yields were not considered adequate, and the product purity was only around 94% due to incomplete conversion. google.com

Significant advancements in process development have focused on the selection and application of more effective catalysts. A notable improvement involves the use of easily separable aluminum silicates as catalysts. google.com This innovation allows for a virtually quantitative conversion of the malonic acid esters, leading to yields of this compound exceeding 92% of the theoretical yield. google.com The use of these catalysts not only improves the yield but also enhances the product purity to over 98% and eliminates the need for heavy metal salts, thereby reducing material and disposal costs. google.com The reaction temperature is a critical parameter, with an optimal range of 100° to 170° C. google.com Operating under pressure can further increase the reaction rate by allowing for higher temperatures, which improves space-time yields. google.com

One detailed scalable synthesis process involves charging a reactor with dimethyl malonate, trimethyl orthoformate, and acetic anhydride containing an H2SO4-activated bentonite catalyst. chemicalbook.com The mixture is heated to boiling, and additional acetic anhydride is metered in over several hours. chemicalbook.com After the reaction, excess orthoester is distilled off under reduced pressure. chemicalbook.com A final heating step at 140°C with additional acetic anhydride is performed before filtering off the catalyst and distilling the crude product in vacuo to obtain the pure compound. chemicalbook.com

The table below outlines a specific example of a scalable synthesis process for this compound.

Table 1: Example of a Scalable Synthesis Process for this compound chemicalbook.com

Reactant/Catalyst Amount Molar Quantity
Dimethyl malonate 264.2 g 2.0 mol
Trimethyl orthoformate 637 g 6.0 mol
Acetic anhydride (initial) 20.4 g 0.2 mol
Acetic anhydride (metered) 40.8 g 0.4 mol

Reaction and Purification Parameters chemicalbook.com

Parameter Value
Initial Bottom Temperature 109° C
Final Bottom Temperature 133° C
Head Temperature (distillation) 62° to 67° C
Metering Time for Acetic Anhydride 6 hours
Post-reaction Heating 140° C for 2 hours
Final Product Purity 98%
Final Product Yield 330.4 g

The following table compares different catalytic systems and their reported yields for the synthesis of dialkyl alkoxyalkylidenemalonates, illustrating the progress in process development.

Table 2: Comparison of Catalytic Systems and Yields google.com

Reactants Catalyst Conditions Product Yield Purity
Diethyl malonate, Triethyl orthoformate Acetic acid - Diethyl ethoxymethylenemalonate 91.8% (based on reacted ester) -
Diethyl malonate, Triethyl orthoformate Salts of Cd, Hg, Bi, Mg - Diethyl ethoxymethylenemalonate High (by GC) -
Dimethyl malonate, Trialkyl orthoformate Lewis acids (e.g., zinc salts) Normal Pressure This compound 70% 94%
Dimethyl malonate, Trialkyl orthoformate Lewis acids (e.g., zinc salts) 3 bar This compound 86% 94%
Dimethyl malonate, Trialkyl orthoformate Aluminum silicates - This compound >92% >98%

Reaction Mechanisms Involving Dimethyl Methoxymethylenemalonate As a Key Reagent

Nucleophilic Addition-Elimination Processes

The primary reaction pathway for dimethyl methoxymethylenemalonate involves a nucleophilic addition-elimination mechanism, also known as nucleophilic vinylic substitution. In this process, a nucleophile attacks one of the sp²-hybridized carbons of the double bond, leading to the cleavage of the carbon-oxygen bond of the methoxy (B1213986) group.

Reactivity with Nitrogen Nucleophiles, Including Anilines

Nitrogen nucleophiles, such as ammonia (B1221849), hydrazines, and anilines, react readily with this compound. nih.govresearchgate.net The reaction with anilines and other amine nucleophiles proceeds through a two-step addition-elimination mechanism. researchgate.net The initial and often rate-limiting step is the nucleophilic attack of the amine's lone pair of electrons on the double bond of the malonate derivative. researchgate.net This attack forms a transient tetrahedral intermediate. researchgate.net

Formation of Aminomethylene Derivatives

The reaction of this compound with ammonia is a direct method for the synthesis of dimethyl 2-(aminomethylene)malonate. nih.gov In a typical procedure, an aqueous solution of ammonia is added to a solution of this compound in a solvent like methanol. nih.gov The mixture is stirred for an extended period, often overnight at room temperature, to ensure the completion of the reaction. nih.gov The resulting product, an aminomethylene derivative, belongs to a class of compounds known as "push-pull ethylenes," characterized by an electron-donating group (the amino group) and electron-withdrawing groups (the two ester functionalities) attached to the same double bond. nih.gov

When primary or secondary amines, including anilines, are used as the nucleophile, the corresponding N-substituted aminomethylene derivatives are formed. wikipedia.orgresearchgate.net These anilinomethylenemalonate intermediates are crucial building blocks for subsequent cyclization reactions. wikipedia.orgresearchgate.net

Table 1: Reactivity of this compound with Nitrogen Nucleophiles

Nitrogen Nucleophile Initial Product Product Class Reaction Type
Ammonia (NH₃) Dimethyl 2-(aminomethylene)malonate Aminomethylene Derivative Nucleophilic Addition-Elimination
Aniline (B41778) (C₆H₅NH₂) Dimethyl 2-[(phenylamino)methylene]malonate Anilinomethylenemalonate Nucleophilic Addition-Elimination
Hydrazine (N₂H₄) Dimethyl 2-(hydrazinylidenemethyl)malonate Hydrazinomethylene Derivative Nucleophilic Addition-Elimination

Cyclization and Annulation Reaction Mechanisms

This compound is a key precursor in several named reactions that lead to the formation of heterocyclic ring systems, particularly quinolines. These reactions leverage the initial formation of an aminomethylene derivative, which then undergoes an intramolecular cyclization.

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives from anilines and an alkoxymethylenemalonate, such as this compound. wikipedia.orgresearchgate.net The reaction proceeds through a well-defined sequence of steps.

The mechanism commences with the nucleophilic addition-elimination reaction between an aniline and this compound, as described previously, to form an anilinomethylenemalonate intermediate. wikipedia.orgresearchgate.netyoutube.com The next and defining step is a thermal cyclization. wikipedia.org Upon heating, the intermediate undergoes a 6-electron electrocyclic ring-closing reaction onto the benzene (B151609) ring, followed by the elimination of an alcohol molecule (methanol in this case) to form the quinoline (B57606) ring system. wikipedia.org This process, known as benzannulation, creates a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product predominantly exists in its more stable 4-oxo tautomeric form. wikipedia.orgresearchgate.net For the synthesis of the parent 4-hydroxyquinoline, subsequent steps of ester hydrolysis (saponification) and decarboxylation are typically employed. wikipedia.orgresearchgate.net

Conrad-Limpach Reaction Mechanisms

The Conrad-Limpach synthesis is another classical method for producing 4-hydroxyquinolines. wikipedia.org However, it is important to distinguish its mechanism and required reagents from the Gould-Jacobs reaction. The traditional Conrad-Limpach reaction involves the condensation of an aniline with a β-ketoester , not this compound. wikipedia.org

The mechanism begins with the nucleophilic attack of the aniline on the carbonyl group of the β-ketoester to form a Schiff base intermediate. wikipedia.org This is followed by a thermal electrocyclic ring closure to yield the 4-hydroxyquinoline product. wikipedia.org The reaction conditions, particularly temperature, can influence the regioselectivity of the cyclization. While both the Gould-Jacobs and Conrad-Limpach reactions can yield 4-hydroxyquinolines, their initial mechanistic steps and key reagents are fundamentally different. The Gould-Jacobs pathway relies on nucleophilic vinylic substitution on this compound, whereas the Conrad-Limpach pathway depends on condensation with a β-ketoester.

Friedlander-Type Condensations

The Friedländer annulation is a widely used method for quinoline synthesis that traditionally involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active α-methylene group (a CH₂ adjacent to a carbonyl group). nih.govorganic-chemistry.org The reaction proceeds via an initial aldol-type condensation to form a β-amino-carbonyl compound, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring. organic-chemistry.org

A direct Friedländer condensation using this compound as one of the primary components is not the standard pathway. The classical mechanism requires a different set of functionalities on the reacting partners. The Gould-Jacobs reaction, which directly utilizes this compound, provides an alternative and more direct route to quinoline skeletons starting from this specific reagent.

Table 2: Comparison of Major Quinoline Synthesis Reactions

Reaction Amine Component Carbon Component Initial Mechanistic Step
Gould-Jacobs Aniline This compound Nucleophilic vinylic substitution
Conrad-Limpach Aniline β-Ketoester Condensation to form a Schiff base
Friedländer 2-Aminobenzaldehyde/ketone Compound with α-methylene group Aldol-type condensation

Compound Reference Table

Intramolecular Thermal Cyclization Reactions

Intramolecular thermal cyclization reactions involve the formation of a cyclic compound from a single molecule through the application of heat. In the context of this compound, this typically involves a precursor molecule where the this compound moiety is tethered to another reactive functional group.

While direct examples of intramolecular thermal cyclization of this compound itself are not prevalent in the provided search results, the concept is demonstrated by analogous systems. For instance, the thermal rearrangement of di-(o-acetylphenyl)acetylene leads to the formation of a transient biisobenzofuran intermediate, which is then trapped by a dienophile. nih.gov This suggests that a suitably designed molecule incorporating the this compound structure could undergo a similar heat-induced cyclization to form various heterocyclic systems. The driving force for such reactions is often the formation of a thermodynamically stable cyclic product.

The general mechanism for such a reaction would involve the thermal activation of the molecule, leading to bond formation between the this compound portion and another part of the molecule, followed by any necessary rearrangements or eliminations to yield the final cyclic product. The feasibility and outcome of such a reaction would be highly dependent on the specific structure of the starting material, including the length and nature of the tether connecting the reactive groups.

Dienophile Behavior in Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction is a prime example, involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring.

Inverse Electron Demand Diels-Alder Reactions

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com However, in an inverse electron demand Diels-Alder (IEDDA) reaction, the electronic roles are reversed: an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.gov this compound, with its electron-withdrawing ester groups, is generally considered an electron-poor alkene. Therefore, it would be expected to act as a dienophile in a standard Diels-Alder reaction rather than an IEDDA reaction.

The reactivity in Diels-Alder reactions is governed by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org In an IEDDA reaction, the key interaction is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.org For this compound to act as a dienophile in an IEDDA reaction, it would need to react with an extremely electron-poor diene, a scenario that is less common. More typically, electron-rich dienophiles like vinyl ethers are employed in IEDDA reactions. wikipedia.org

Therefore, while this compound is a competent dienophile, its participation is predominantly in conventional Diels-Alder reactions where it reacts with electron-rich dienes. The electron-withdrawing nature of its ester groups activates the double bond towards cycloaddition with such dienes.

Enolate-Mediated Transformations

Enolates are highly reactive intermediates formed by the deprotonation of a carbonyl compound at the α-carbon. libretexts.org this compound possesses an acidic proton on the α-carbon, making it a suitable precursor for enolate formation.

Generation and Reactivity of Enolates with Strong Bases (e.g., Lithium Diisopropylamide, Sodium Hydride)

To generate an enolate from this compound, a strong, non-nucleophilic base is required to ensure complete deprotonation without competing nucleophilic attack at the ester carbonyl groups. libretexts.orglibretexts.org Commonly used bases for this purpose include lithium diisopropylamide (LDA) and sodium hydride (NaH). libretexts.orglibretexts.orglibretexts.org

Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered base that is highly effective for generating enolates. youtube.commakingmolecules.com It rapidly and quantitatively deprotonates the α-carbon of this compound at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgmakingmolecules.com The resulting lithium enolate is stable at these low temperatures. makingmolecules.com

Sodium Hydride (NaH): Sodium hydride is another strong base capable of deprotonating this compound. libretexts.orglibretexts.org The reaction is typically slower and heterogeneous, but it effectively produces the sodium enolate with the evolution of hydrogen gas. libretexts.org

The generated enolate is a powerful nucleophile. The negative charge is delocalized onto the oxygen atoms of the carbonyl groups, but it primarily reacts at the α-carbon in many transformations.

Table 1: Common Strong Bases for Enolate Generation

BaseAbbreviationpKa of Conjugate AcidKey Characteristics
Lithium DiisopropylamideLDA~36Strong, sterically hindered, soluble in THF, rapid reaction at low temperatures. libretexts.orgyoutube.com
Sodium HydrideNaH>45Strong, heterogeneous reaction, produces H₂ gas. libretexts.orglibretexts.org

Role in Alpha-Pyrone Formation

This compound is a key building block in the synthesis of α-pyrones (2-pyrones). organic-chemistry.org One efficient method involves the reaction of a benzyl (B1604629) ketone derivative with this compound. This reaction proceeds through an initial addition-elimination step, followed by an acid-catalyzed condensation to form the α-pyrone ring. organic-chemistry.org

The enolate of a ketone or another suitable active methylene (B1212753) compound can also be involved in the synthesis of α-pyrones. The general strategy involves the reaction of the enolate with a derivative of this compound or a related species. The resulting adduct then undergoes cyclization and elimination to furnish the α-pyrone core. The biosynthesis of many natural products containing the α-pyrone moiety also proceeds through the cyclization of polyketide intermediates. beilstein-journals.orgsemanticscholar.orgnih.gov

Alkylation Reactions

The enolate generated from this compound can readily participate in alkylation reactions. libretexts.org This involves the reaction of the enolate with an alkyl halide in an SN2-type displacement. libretexts.org

The reaction is typically carried out by first forming the enolate using a strong base like LDA or NaH, and then adding the alkyl halide. libretexts.orglibretexts.org The α-carbon of the enolate acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This results in the formation of a new carbon-carbon bond at the α-position of the malonate.

This method is highly effective for introducing primary and secondary alkyl groups. Tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions under the basic conditions. libretexts.org The alkylation of this compound provides a route to a wide variety of substituted malonic esters, which are valuable intermediates in organic synthesis.

Strategic Applications of Dimethyl Methoxymethylenemalonate in Complex Organic Synthesis

Construction of Diverse Heterocyclic Ring Systems

The electrophilic character of the double bond and the presence of two ester functionalities make dimethyl methoxymethylenemalonate an excellent substrate for the synthesis of a variety of heterocyclic systems. Its reactions with dinucleophiles are particularly effective for constructing six-membered rings.

Synthesis of Quinolone Derivatives and Analogues

A cornerstone application of this compound and its analogues is in the synthesis of quinolone derivatives, a class of compounds with significant antibacterial and antimalarial properties. The Gould-Jacobs reaction is a classical and widely employed method for this purpose. wikipedia.orgmdpi.com This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, such as DMMM, followed by a thermal cyclization. wikipedia.org

The general mechanism commences with a nucleophilic attack by the aniline's amino group on the β-carbon of the double bond of DMMM, leading to the displacement of the methoxy (B1213986) group and the formation of a dimethyl anilinomethylenemalonate intermediate. wikipedia.org Subsequent heating induces an intramolecular cyclization via an electrophilic attack of one of the ester carbonyls onto the aniline ring. wikipedia.org This is followed by dehydration to yield the quinolone ring system. Further hydrolysis and decarboxylation can then lead to the final 4-hydroxyquinolone product. wikipedia.org Microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods. ablelab.euniscpr.res.in

ReactantsConditionsProductYieldRef
Aniline, Diethyl ethoxymethylenemalonate250°C, microwaveEthyl 4-hydroxyquinoline-3-carboxylate>95% ablelab.eu
Substituted anilines, Diethyl ethoxymethylenemalonateMicrowave, solvent-freeSubstituted Ethyl 4-quinolone-3-carboxylates75-92% niscpr.res.in

Note: The table shows examples with diethyl ethoxymethylenemalonate, a close analogue of DMMM, illustrating the general applicability of the Gould-Jacobs reaction.

This methodology has been utilized in the synthesis of various bioactive quinolone derivatives, including those with potential applications as antagonists at central benzodiazepine (B76468) receptors. wikipedia.org

Formation of Pyridones and Pyrido-Fused Systems

This compound serves as a valuable reagent in the synthesis of pyridone and pyrido-fused heterocyclic systems. ablelab.eu Pyridones are an important class of heterocycles found in many natural products and pharmaceuticals. The synthesis of 2-pyridones can be achieved through various strategies, often involving condensation reactions of acyclic building blocks. chemrxiv.org

One approach involves the reaction of DMMM with primary amines. The primary amine can displace the methoxy group of DMMM, and subsequent cyclization can lead to the formation of a pyridone ring. Furthermore, DMMM is a reagent used in the preparation of bicyclic pyridones that have shown activity as oral selective CB2 agonists with anti-pruritic properties. ablelab.eu

The synthesis of more complex pyrido-fused systems, such as pyrido[1,2-a]indoles, has been achieved using related malonate derivatives. For instance, diethyl 2-(pyridin-2-ylmethylene)malonate, which can be synthesized from the condensation of diethyl malonate and 2-pyridinecarboxaldehyde, reacts with benzyne (B1209423) to form diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate. While this example uses a diethyl ester, the principle can be extended to DMMM.

Reactant 1Reactant 2ProductYieldRef
Diethyl 2-(pyridin-2-ylmethylene)malonateBenzyneDiethyl 2-(pyrido[1,2-a]indol-10-yl)malonate53% preprints.org

Note: This table illustrates the synthesis of a pyrido-fused system from a malonate derivative, highlighting the potential of such synthons in complex heterocycle formation.

Benzimidazole (B57391) and Uracil (B121893) Derivative Syntheses

The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. nih.govnih.gov While direct reaction of this compound with o-phenylenediamine to form benzimidazoles is not a commonly reported method in the surveyed literature, the reactivity of DMMM suggests potential for such applications, likely leading to a 2-substituted benzimidazole with a malonate moiety.

Similarly, the synthesis of uracil and its derivatives often proceeds via the reaction of urea (B33335) with a β-dicarbonyl compound, such as a malonic ester, or through multicomponent reactions. rsc.orgnih.govchemijournal.com The direct use of DMMM in the classical synthesis of the uracil ring is not extensively documented. However, DMMM's precursor, dimethyl malonate, is a known starting material for barbituric acid, a close relative of uracil. orientjchem.org It is conceivable that under specific conditions, DMMM could react with urea or its derivatives to form substituted uracils, although this is not a standard synthetic route.

Dihydropyrimidinone Synthesis

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds famously synthesized through the Biginelli reaction. wikipedia.org This multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgorganic-chemistry.org

Based on the available literature, this compound is not a standard substrate for the classical Biginelli reaction. The structural requirements of the Biginelli reaction favor a β-ketoester, and the methoxymethylene group in DMMM imparts different reactivity compared to a typical keto group. While many variations of the Biginelli reaction exist, including the use of different dicarbonyl compounds and catalysts, the use of DMMM in this specific transformation to yield dihydropyrimidinones is not prominently reported. nih.govnih.gov

DMSO-Based Heterocycle Synthesis

Dimethyl sulfoxide (B87167) (DMSO) is a remarkably versatile compound in organic synthesis, serving not only as a polar aprotic solvent but also as a reagent that can act as a source of carbon, sulfur, or oxygen, and as an oxidant. nih.govresearchgate.net Various heterocyclic systems can be constructed using DMSO as a key building block or promoter. For instance, DMSO can be a source for a methylene (B1212753) bridge in the synthesis of symmetrical methylene-bridged imidazoheterocycles. rsc.org It can also serve as a carbon source in the synthesis of 2-unsubstituted benzimidazoles from o-phenylenediamines. organic-chemistry.org

In many DMSO-based reactions for heterocycle synthesis, DMSO is activated to form reactive intermediates like methyl(methylene)sulfonium species. nih.gov While a wide array of heterocycles are synthesized using DMSO-centric methodologies, the synergistic use of this compound in these specific DMSO-based synthetic strategies is not extensively documented in the reviewed literature. The potential for combining the unique reactivity of DMMM with the versatile reagent properties of DMSO remains an area for further exploration.

Total Synthesis of Natural Products and Bioactive Molecule Precursors

The utility of this compound extends to the synthesis of precursors for biologically active molecules, although its application in the total synthesis of complex natural products is not as widely reported as simpler building blocks.

One notable application is in the preparation of (phenoxyethoxy)quinolones, which have demonstrated antimalarial activity. ablelab.eu This highlights the role of DMMM in generating the core quinolone scaffold, which is then further functionalized to produce the final bioactive compounds. The synthesis of these quinolones would follow the general principles of the Gould-Jacobs reaction as described in section 4.1.1.

While direct incorporation of the entire DMMM skeleton into a natural product is not frequently cited, its role as a versatile C3 synthon allows for the construction of key intermediates that are subsequently elaborated into more complex structures. The ability to introduce a malonate functionality through reaction with DMMM provides a handle for further chemical transformations, such as decarboxylation, alkylation, or conversion into other functional groups, which are crucial steps in many total synthesis campaigns.

Application in Azafluoranthene Alkaloid Total Syntheses (e.g., Imeluteine, Rufescine)

The total synthesis of azafluoranthene alkaloids, a class of compounds known for their potential cytotoxic and antimicrobial activities, has been a significant area of research. This compound plays a crucial role in a strategy developed for constructing the core structure of these alkaloids. orgsyn.orgacs.org

In the synthesis of alkaloids like imeluteine and rufescine, DMM is utilized in a tandem reaction sequence. The process involves the reaction of DMM with an appropriate precursor to build a key heterocyclic ring system, which forms the backbone of the target alkaloids. orgsyn.org This application highlights DMM's utility in constructing complex nitrogen-containing polycyclic aromatic systems.

Key Reaction in Azafluoranthene Alkaloid Synthesis

Precursor Type Reagent Key Transformation Resulting Core Reference

Role in Vinigrol Total Synthesis

Vinigrol is a structurally complex diterpene natural product that exhibits potent pharmacological activities, including the modulation of tumor necrosis factor-α (TNF-α). pku.edu.cn Its intricate decahydro-1,5-butanonaphthalene ring system has made it a formidable challenge for synthetic chemists. nih.govudel.edu

In a successful total synthesis of (–)-vinigrol, this compound was employed to install a crucial α-pyrone moiety. pku.edu.cn The synthesis involved the conversion of a complex cyclodecanone (B73913) intermediate into the α-pyrone by reacting it with DMM. This transformation was a key step in elaborating the complex carbocyclic core of the natural product. pku.edu.cn The reaction with the ketone sets the stage for a subsequent epimerization and a transannular Diels-Alder reaction to construct the final, highly congested framework. pku.edu.cn

Installation of α-Pyrone in Vinigrol Synthesis

Starting Material Reagent Conditions Product Reference

Synthesis of Other Complex Carbocyclic and Heterocyclic Targets (e.g., Sendaverine, 6,7-Benzomorphans, Juncusol)

The utility of this compound extends to the synthesis of a variety of other complex molecular targets. orgsyn.org

Sendaverine: In the total synthesis of the alkaloid sendaverine, DMM is used as a key building block. orgsyn.org

6,7-Benzomorphans: This class of compounds, known for their interaction with the N-methyl-D-aspartate (NMDA) receptor, can be synthesized using methodologies that incorporate DMM. orgsyn.orgnih.gov The synthesis of the 6,7-benzomorphan core structure often relies on creating a substituted naphthalene (B1677914) system, a transformation where DMM can be a key reagent. orgsyn.orgnih.gov

Juncusol: The synthesis of Juncusol, a substituted dihydrophenanthrene, also features the application of this compound. orgsyn.orgnih.gov The strategy involves a Michael addition of a cyclohexanone (B45756) enolate to DMM, followed by an intramolecular cyclization and aromatization to construct the core phenanthrene (B1679779) ring system. orgsyn.org

General Application in Target-Oriented Synthesis

Target Molecule Class General Role of DMM Precursor Example Reference
Sendaverine Construction of the core heterocyclic skeleton Not specified orgsyn.org
6,7-Benzomorphans Formation of a substituted naphthalenic system Not specified orgsyn.org

Synthesis of Intermediates for Pharmacologically Relevant Compounds (e.g., Fexuprazan)

This compound is a critical reagent in the scalable synthesis of key intermediates for modern pharmaceuticals. A notable example is its use in the production of Fexuprazan, a potassium-ion competitive acid blocker. acs.org

A novel and efficient synthesis route for a key pyrrole (B145914) intermediate of Fexuprazan was developed, which avoids the low yields and expensive materials of previous methods. acs.org In this improved three-step process, an isocyanide compound is reacted with this compound in the presence of a strong base like sodium hydride. acs.org This reaction proceeds with high yield (85.8%) to form the target intermediate, methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate, demonstrating DMM's effectiveness in industrial-scale pharmaceutical synthesis. acs.org

Synthesis of Fexuprazan Intermediate

Reactant 1 Reactant 2 Base Solvent Product Yield Reference

Development of Novel Synthetic Methodologies Utilizing this compound

Beyond its direct application in total synthesis, this compound is central to the development of new synthetic methods. acs.org Research focuses on creating more efficient, scalable, and environmentally friendly processes that leverage the unique reactivity of DMM. google.comnih.gov

Advanced Research Perspectives on Dimethyl Methoxymethylenemalonate

Conformational Analysis and Electronic Structure Studies

The arrangement of atoms and the distribution of electrons within dimethyl methoxymethylenemalonate are fundamental to its chemical behavior. Advanced studies have provided deep insights into its conformational preferences and the nature of its electronic system.

Push-Pull Alkene Characteristics and Conjugation Effects

This compound is classified as a push-pull alkene. This characterization arises from the substitution of the carbon-carbon double bond with both an electron-donating group (the methoxy (B1213986) group, -OCH3) and two electron-withdrawing groups (the two ester functionalities, -COOCH3). The methoxy group "pushes" electron density into the double bond, while the ester groups "pull" electron density away.

This push-pull effect has a profound influence on the molecule's structure and reactivity. It leads to a significant polarization of the C=C double bond. Research on analogous push-pull systems has shown that this electronic arrangement results in a reduction of the double bond order of the central C=C bond. Consequently, the bond lengths of the adjacent single bonds (C-C and C-O) gain more double bond character, indicating a delocalized π-electron system. This intramolecular charge transfer from the donor to the acceptor groups through the π-system is a defining feature of push-pull alkenes.

Investigation of Z/E Isomerism and Rotational Barriers

The polarized nature of the carbon-carbon double bond in this compound and related push-pull alkenes leads to a substantial barrier to rotation around this bond. Unlike typical alkenes, the significant single-bond character of the C=C bond in push-pull systems lowers the energy required for rotation, yet the barrier remains considerable.

Computational studies on similar push-pull systems have been instrumental in quantifying these rotational barriers. Theoretical calculations, such as those employing Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been used to determine the geometries of the ground state and the transition state for rotation. These studies often reveal that the rotational barriers are significant, confirming the restricted rotation around the central C=C bond.

This restricted rotation gives rise to the possibility of Z (zusammen) and E (entgegen) isomers, where the substituents around the double bond have a fixed spatial relationship. The relative stability of these isomers is dictated by a combination of steric and electronic factors. Theoretical investigations on related molecules have shown that even subtle changes in the substituents can influence which isomer is more stable. For instance, in some chlorohydrazones, which also exhibit restricted rotation around a C=N bond, the Z isomer is favored due to electrostatic interactions between bond dipoles, which can overcome other stabilizing interactions like intramolecular hydrogen bonding in the E isomer.

Electron Delocalization within the Pi-Electron System

The push-pull nature of this compound facilitates extensive electron delocalization across its π-electron system. The lone pairs on the methoxy oxygen atom participate in conjugation with the π-orbitals of the C=C double bond and the carbonyl groups of the esters. This delocalization is not confined to the immediate vicinity of the double bond but extends over the donor and acceptor moieties.

This charge delocalization is a key factor in the stability and reactivity of the molecule. The separation of positive and negative charges within the molecule contributes to a significant dipole moment. In a closely related compound, dimethyl 2-(aminomethylene)malonate, crystallographic studies have provided experimental evidence for this electron delocalization, showing a shortened C-N bond and a lengthened C=C bond compared to typical values, which is indicative of a delocalized π-system.

Relevance to Studies on Compounds with Non-Linear Optical Properties

The significant intramolecular charge transfer and large dipole moment arising from the push-pull electronic structure make this compound and related compounds promising candidates for applications in non-linear optics (NLO). Materials with high NLO activity are crucial for various technologies, including optical communications and data processing.

The push-pull architecture is a well-established design principle for creating molecules with large second-order NLO responses (β). The delocalized π-electron system acts as a conduit for the redistribution of electron density under the influence of an external electric field, which is the origin of the NLO effect. The study of dimethyl 2-(aminomethylene)malonate has explicitly highlighted that such compounds are of interest in the search for new materials with non-linear optical responses. The inherent electronic asymmetry in these molecules is a key prerequisite for second-order NLO activity.

Computational Studies in Elucidating Reactivity and Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and reaction mechanisms of complex organic molecules like this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) calculations provide a powerful method for investigating the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and the influence of substituents on reactivity. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be elucidated by examining DFT studies on similar push-pull alkenes and related functional groups.

The polarized C=C double bond in this compound suggests a rich and varied reactivity. The electron-deficient carbon atom β to the methoxy group is susceptible to nucleophilic attack, while the electron-rich carbon atom α to the methoxy group can react with electrophiles. DFT studies on the reactions of push-pull alkenes often focus on cycloaddition reactions, where these compounds can act as either the diene or dienophile component, or participate in 1,3-dipolar cycloadditions.

For instance, DFT calculations on the cycloaddition reactions of other electron-deficient alkenes have been used to predict the regioselectivity and stereoselectivity of the products. These studies typically involve:

Geometry Optimization: Determining the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) and to calculate zero-point vibrational energies and thermal corrections.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which provides the activation energy of the reaction.

Analysis of Electronic Properties: Examining frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps to understand the electronic factors that govern reactivity.

Coupled Cluster (CCSD(T)) Level Investigations

In the realm of computational chemistry, the Coupled Cluster method with single, double, and perturbative triple excitations, commonly known as CCSD(T), stands as a "gold standard" for providing highly accurate theoretical predictions of molecular properties. arxiv.org While specific CCSD(T) level investigations focused solely on this compound are not extensively documented in publicly available literature, the application of this method offers profound potential for elucidating the compound's electronic structure and reactivity with exceptional precision.

CCSD(T) calculations are renowned for their ability to deliver results that are often in close agreement with experimental data, making them an invaluable tool for studying complex chemical systems. arxiv.orgresearchgate.netnih.gov For a molecule like this compound, a CCSD(T) investigation could provide definitive insights into:

Molecular Geometry: Highly accurate bond lengths and angles, providing a precise three-dimensional structure.

Vibrational Frequencies: Theoretical vibrational spectra that can aid in the interpretation of experimental infrared and Raman data.

Reaction Energetics: Accurate calculation of reaction enthalpies and activation barriers for reactions involving DMM, which is crucial for understanding its reactivity and predicting reaction outcomes.

The computational cost of CCSD(T) is substantial, which often limits its application to smaller molecules. However, advancements in computational resources and the development of reduced-scaling techniques are making it increasingly feasible to apply this high-level theory to molecules of moderate size like this compound. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Quantum Chemistry Methods

Method Accuracy Computational Cost Applicability to this compound
Hartree-Fock (HF) Low Low Feasible for initial geometry optimization.
Density Functional Theory (DFT) Medium to High Medium Widely used for a broad range of properties.
Møller-Plesset Perturbation Theory (MP2) Medium to High Medium to High Good for systems where electron correlation is important.
Coupled Cluster (CCSD(T)) Very High Very High Ideal for benchmark calculations of energetics and geometry.

Role in Enabling Chemistry Technologies

The versatility of this compound as a synthetic intermediate makes it a prime candidate for integration into modern, technology-driven chemistry workflows. These technologies aim to accelerate the pace of chemical research and development through automation and advanced process control.

Automated synthesis platforms have revolutionized the way chemists approach the preparation of molecules, enabling the rapid and systematic exploration of chemical space. chemrxiv.orgnih.govsigmaaldrich.com These systems integrate robotic handling of reagents and reaction vessels with software control over reaction parameters, followed by automated purification. nih.govscripps.edu

For a versatile building block like this compound, integration into an automated synthesis workflow would offer several advantages:

High-Throughput Screening: Rapidly synthesize a large library of derivatives by reacting DMM with a diverse set of nucleophiles or other reactants.

Reaction Optimization: Systematically vary reaction conditions such as temperature, solvent, and catalyst to quickly identify the optimal parameters for a given transformation.

Reproducibility: Minimize human error and ensure high reproducibility of synthetic procedures.

Table 2: Illustrative Workflow for Automated Synthesis Involving DMM

Step Action Technology
1. Reagent Preparation Dispensing solutions of DMM and various reaction partners. Liquid Handling Robot
2. Reaction Combining reagents in microreactors or well plates and heating/stirring. Automated Reactor System
3. Quenching & Workup Addition of quenching agents and extraction solvents. Robotic Arm & Liquid Handler
4. Purification Automated flash chromatography or preparative HPLC. Automated Purification System
5. Analysis LC-MS or other analytical techniques to confirm product identity and purity. Integrated Analytical Instruments

The transition of a chemical synthesis from the laboratory bench to large-scale industrial production presents numerous challenges. Process optimization and scale-up are critical for ensuring that a process is efficient, safe, and economically viable. nih.gov this compound is a commercially available compound, suggesting that its manufacturing process has been successfully scaled.

Modern approaches to process optimization often involve:

Statistical Design of Experiments (DoE): Systematically exploring the effects of multiple process variables (e.g., temperature, pressure, reactant ratios) on the yield and purity of the final product.

Process Analytical Technology (PAT): The use of in-line and on-line analytical tools to monitor a reaction in real-time, allowing for better control and understanding of the process.

Flow Chemistry: Performing reactions in continuous flow reactors can offer advantages in terms of heat and mass transfer, safety, and scalability compared to traditional batch processing.

Given its utility in the synthesis of pharmaceuticals and other high-value chemicals, the continued optimization of the production of this compound and its downstream applications is an area of active interest. chemicalbook.com

Future Directions in this compound Research

The future of research on this compound is poised to be heavily influenced by the integration of advanced computational and automated technologies. Key future directions include:

Predictive Reaction Modeling: The development of highly accurate computational models, validated by CCSD(T) or other high-level theories, to predict the outcome of reactions involving DMM with a wide range of substrates. This would enable chemists to design synthetic routes and select reaction conditions in silico, saving significant time and resources.

Machine Learning-Enhanced Optimization: Combining automated synthesis platforms with machine learning algorithms to create self-optimizing systems. Such a system could autonomously explore a vast reaction space to discover novel transformations and identify optimal conditions for the synthesis of complex molecules from DMM.

Sustainable Synthesis and Process Intensification: A focus on developing more environmentally friendly and efficient processes for both the production of DMM and its use in synthesis. This includes the exploration of greener solvents, catalytic methods, and the application of flow chemistry to intensify production processes.

Expansion of Synthetic Applications: The use of automated synthesis to rapidly explore the reactivity of DMM with new classes of reagents, leading to the discovery of novel heterocyclic systems and other molecular scaffolds of interest in medicinal chemistry and materials science.

By embracing these advanced research methodologies, the scientific community can unlock the full potential of this compound as a versatile and valuable tool in modern chemical synthesis.

Q & A

Basic: What are the established synthetic routes for preparing DMMM, and how can its purity be verified?

DMMM is synthesized via the Knoevenagel condensation of dimethyl malonate with methyl orthoformate derivatives under acidic or basic catalysis. A typical protocol involves refluxing reactants in toluene or dichloromethane with catalysts like p-toluenesulfonic acid (p-TsOH) . Post-synthesis purification often employs flash column chromatography or recrystallization.
Characterization methods :

  • NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., methoxy group at ~3.8 ppm, ester carbonyls at ~165-170 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (m/z = 174.15 for [M+H]⁺) .
  • Elemental analysis : Match calculated vs. experimental C/H/O ratios (C: 48.28%, H: 5.79%, O: 45.93%) .

Basic: What safety precautions are critical when handling DMMM in laboratory settings?

DMMM is classified with hazard codes Xn (Harmful) , with risk phrases R22 (Harmful if swallowed) and R36/38 (Irritates eyes and skin) . Key safety measures include:

  • Use of PPE (gloves, goggles, lab coat) and fume hoods .
  • Storage in airtight containers at 2–8°C to prevent degradation .
  • Immediate neutralization of spills with sodium bicarbonate .

Basic: How is DMMM utilized as a building block in organic synthesis?

DMMM serves as a Michael acceptor in conjugate additions for synthesizing β-amino acids and heterocycles. For example:

  • Asymmetric Michael addition : LiHMDS-mediated reactions with chiral sulfonyl imidates yield stereoselective adducts (d.r. = 7:1) .
  • Cyclopropanation : Reacts with diazo compounds to form cyclopropane derivatives .

Advanced: What mechanistic insights explain DMMM's reactivity in Michael addition reactions?

DMMM's electron-deficient α,β-unsaturated ester system facilitates nucleophilic attack. In asymmetric additions (e.g., with N-tert-butanesulfonyl imidates), the steric environment of the catalyst dictates diastereoselectivity. Computational studies suggest transition states where bulky groups (e.g., tert-butyl) minimize steric clashes, favoring specific stereochemical pathways .

Advanced: How can reaction conditions be optimized to improve yields in DMMM-mediated syntheses?

Key parameters for optimization:

ParameterOptimal RangeImpact
Catalyst LiHMDS (1.2 eq)Enhances nucleophilicity
Solvent Anhydrous THF or tolueneMinimizes side reactions
Temperature −78°C to 70°CBalances reaction rate and selectivity
Reaction Time 12–48 hoursEnsures complete conversion

Advanced: How can stereochemical outcomes of DMMM reactions be analyzed and rationalized?

  • Chiral HPLC or SFC : Resolve enantiomers and quantify diastereomeric ratios (d.r.) .
  • X-ray crystallography : Determine absolute configurations of crystalline intermediates .
  • DFT calculations : Model transition states to predict stereoselectivity trends .

Advanced: How can contradictory data on reaction yields or selectivity be resolved?

Discrepancies often arise from impurity profiles (e.g., residual solvents) or moisture sensitivity . Mitigation strategies:

  • Strict anhydrous conditions : Use molecular sieves or gloveboxes .
  • Catalyst screening : Test alternatives like DBU or L-proline derivatives .
  • In-situ monitoring : Employ techniques like FTIR or LC-MS to track intermediates .

Advanced: What strategies enable the design of asymmetric syntheses using DMMM?

  • Chiral auxiliaries : Temporarily attach enantiopure groups (e.g., Evans oxazolidinones) to DMMM .
  • Organocatalysis : Use cinchona alkaloids or thioureas to induce asymmetry .
  • Metal-ligand complexes : Employ Cu(I)/bisoxazoline or Rh(II)/phosphine systems for enantiocontrol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.